Toyocamycin
Overview
Description
Toyocamycin is an antibiotic antimetabolite isolated from Streptomyces toyocaensis cultures . It is an analog of adenosine, blocks RNA synthesis and ribosome function, and is used mainly as a tool in biochemistry .
Synthesis Analysis
Toyocamycin is produced by Streptomyces diastatochromogenes 1628 . The biosynthesis of Toyocamycin is regulated by the gene toyA, which is essential for its production .Molecular Structure Analysis
The molecular structure of Toyocamycin is 4-Amino-5-cyano-7-(D-ribofuranosyl)-7H-pyrrolo(2,3-d)pyrimidine . The X-ray crystal structure of Toyocamycin bound to Rio1 at 2.0 Å has been determined .Chemical Reactions Analysis
Toyocamycin has been found to interact with Rio1 kinase, resulting in a conformational switch that controls the oligomeric state and catalytic activity of the enzyme . It also has been identified as a potent and selective CDK9 inhibitor .Physical And Chemical Properties Analysis
Toyocamycin has a molecular weight of 291.2627 and a chemical formula of C12H13N5O4 . More detailed physical and chemical properties can be found in the Safety Data Sheet .Scientific Research Applications
Anticancer Activity
Toyocamycin has demonstrated significant anticancer effects. For instance, in human prostate cancer PC-3 cells, toyocamycin induced apoptosis through the crosstalk between reactive oxygen species (ROS) and the p38/ERK MAPK signaling pathway, highlighting its potential in cancer therapy (Park et al., 2017). Furthermore, toyocamycin was identified as a potent and selective CDK9 inhibitor in cancer cells, which could be leveraged for developing new cancer therapeutics (Pandey et al., 2022).
Enhancing Antibiotic Production
Studies on Streptomyces diastatochromogenes have shown that toyocamycin production can be substantially improved through genetic modifications and optimization of culture conditions. Genome shuffling and cumulative drug-resistance mutations led to strains with dramatically increased toyocamycin yields, providing insights into enhancing the production of this valuable antibiotic (Song et al., 2022), (Shentu et al., 2018).
Mechanistic Insights and Biological Applications
Toyocamycin's role extends beyond therapeutic applications to providing mechanistic insights. For example, it specifically inhibits auxin signaling mediated by the SCFTIR1 pathway in plants, offering a tool for studying hormone signaling pathways (Hayashi et al., 2009). Additionally, its application in a Drosophila melanogaster whole-organism screen helped visualize antineoplastic activity, suggesting its utility in drug discovery and development (Sprague & Agbedanu, 2021).
Safety And Hazards
properties
IUPAC Name |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c13-1-5-2-17(11-7(5)10(14)15-4-16-11)12-9(20)8(19)6(3-18)21-12/h2,4,6,8-9,12,18-20H,3H2,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKJUSAYZUAMGJ-WOUKDFQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031395 | |
Record name | Toyocamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Toyocamycin | |
CAS RN |
606-58-6 | |
Record name | Toyocamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toyocamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toyocamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13916 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Toyocamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOYOCAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7995C4D7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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